molecular formula C30H62 B166396 Triacontane CAS No. 638-68-6

Triacontane

Cat. No.: B166396
CAS No.: 638-68-6
M. Wt: 422.8 g/mol
InChI Key: JXTPJDDICSTXJX-UHFFFAOYSA-N
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Description

Triacontane (C₃₀H₆₂) is a straight-chain alkane composed of 30 carbon atoms. It is a saturated hydrocarbon with a molecular weight of 422.83 g/mol and a boiling point of 531.70 K under 0.40 kPa pressure . Naturally occurring in plant cuticular waxes, seagrass, and fossil fuels, this compound has industrial and biomedical relevance due to its physicochemical stability and bioactivity .

Preparation Methods

Synthetic Routes for Triacontane Production

Kolbe Electrolysis of Carboxylic Acids

Kolbe electrolysis is the most widely studied method for synthesizing this compound. This electrochemical process involves the decarboxylative dimerization of carboxylic acids, typically palmitic acid (C₁₆H₃₂O₂), under controlled conditions .

Reaction Mechanism

  • Deprotonation : The carboxylic acid (R-COOH) is deprotonated in an alkaline medium to form the carboxylate anion (R-COO⁻) .

  • Electrochemical Oxidation : At the anode, the carboxylate anion loses an electron, forming a radical intermediate and releasing carbon dioxide :

    R-COOR+CO2+e\text{R-COO}^- \rightarrow \text{R}^\bullet + \text{CO}_2 + e^-
  • Radical Dimerization : Two alkyl radicals combine to form the alkane dimer :

    2RR-R2 \, \text{R}^\bullet \rightarrow \text{R-R}

    For palmitic acid (C₁₆), this yields this compound (C₃₀H₆₂) .

Optimization Parameters

  • Temperature : Maintained below 27°C to suppress side reactions .

  • pH : Neutral or slightly alkaline (pH 7–9) to ensure complete deprotonation .

  • Concentration : High carboxylic acid concentration (>0.5 mol/L) minimizes water electrolysis .

  • Electrolyte : Sodium or potassium hydroxides enhance ionic conductivity .

Challenges

  • Side Products : Alcohols (e.g., hexadecanol) and esters may form via radical recombination with water or residual acids .

  • Scalability : Electrode fouling and energy-intensive separation steps complicate industrial adoption .

Catalytic Hydrogenation of Unsaturated Hydrocarbons

While less common, this compound can be derived from unsaturated precursors like triacontene (C₃₀H₆₀) via catalytic hydrogenation. This method requires:

  • Catalyst : Palladium or platinum on carbon .

  • Conditions : 80–120°C under 10–50 bar hydrogen pressure .

Industrial Production and Purification

Feedstock Selection

  • Natural Sources : Plant waxes (e.g., rice bran wax) contain trace amounts of this compound, but extraction yields are low (<5%) .

  • Synthetic Preference : Kolbe electrolysis dominates due to higher purity (>95%) and scalability .

Post-Synthesis Separation

This compound’s high melting point (65.9°C) enables purification via fractional crystallization :

  • Dissolution : Crude product is dissolved in hot hexane.

  • Crystallization : Slow cooling isolates this compound as a crystalline solid .

  • Filtration : Recovered crystals are washed with cold ethanol .

Comparative Analysis of Preparation Methods

Parameter Kolbe Electrolysis Catalytic Hydrogenation
Yield 70–85% <50%
Purity >95% 80–90%
Energy Consumption High (electrochemical) Moderate (thermal)
Scalability Pilot-scale demonstrated Limited by feedstock

Thermodynamic and Kinetic Insights

Reaction Thermodynamics

  • ΔH° (Kolbe Electrolysis) : -152.3 kJ/mol (exothermic) .

  • Activation Energy : 65–75 kJ/mol, dependent on electrolyte composition .

Boiling and Melting Points

Property Value Source
Melting Point65.9°C NIST
Boiling Point449.7°C NIST
Enthalpy of Vaporization164.5 kJ/mol NIST

Chemical Reactions Analysis

Thermal Decomposition and Vaporization

Triacontane undergoes vaporization at elevated temperatures. Gas chromatographic retention times for this compound at varying temperatures are summarized below:

Temperature (K)Retention Time (min)
523.1512.630
533.1510.495
543.158.787

The relationship between temperature and retention time is modeled by the equation:
ln(1/ta)=ΔslnvHmR1T+intercept\ln(1/t_a)=\frac{-\Delta_{\text{sln}}^vH_m}{R}\cdot \frac{1}{T}+\text{intercept}
For this compound, the slope (ΔslnvHm/R\Delta_{\text{sln}}^vH_m/R) is 10,648±34.1-10,648\pm 34.1, yielding a vaporization enthalpy of 152.3kJmol1152.3\,\text{kJ}\cdot \text{mol}^{-1} at 298.15 K .

Catalytic Hydrogenolysis

This compound reacts with hydrogen over metal catalysts (e.g., Ni/SiO₂ or Ru/TiO₂) to cleave C–C bonds, producing shorter alkanes. Key findings include:

  • Terminal vs. Internal Cleavage : Terminal C–C bonds are cleaved 25× faster than internal bonds due to lower activation barriers .

  • Product Distribution : Hydrogenolysis at 300°C and 30 bar H₂ yields methane (C₁) and pentacosane (C₂₅) as dominant products .

Mechanistic Insights :

  • Metallacyclobutane intermediates form during cleavage, stabilized on catalyst corner sites.

  • Stochastic modeling predicts product distributions by accounting for desorption rates and chain-length dependencies .

Hydrocracking and Catalytic Cracking

Under acidic or bifunctional catalysts (e.g., zeolites), this compound undergoes β-scission of carbenium ions, producing iso-alkanes and alkenes.

Reaction TypeCatalystCoreagentsMajor Products
HydrocrackingMetal + AcidH₂Iso-alkanes
Catalytic CrackingAcid (e.g., H-ZSM-5)NoneAlkenes, Iso-alkanes

Example reaction pathway:
C30H62H ZSM 5C15H30+C15H32\text{C}_{30}\text{H}_{62}\xrightarrow{\text{H ZSM 5}}\text{C}_{15}\text{H}_{30}+\text{C}_{15}\text{H}_{32}
This process is critical for producing lubricants and solvents .

Oxidation Reactions

While this compound is stable under ambient conditions, controlled oxidation at high temperatures (>400°C) yields CO₂ and water. No hazardous decomposition products are reported under standard handling .

Reactivity in Tandem Processes

This compound participates in tandem cracking-alkylation reactions with iso-alkanes over acid catalysts, forming branched hydrocarbons. For example:
C30H62+C4H10H ZSM 5C20H42+C14H30\text{C}_{30}\text{H}_{62}+\text{C}_4\text{H}_{10}\xrightarrow{\text{H ZSM 5}}\text{C}_{20}\text{H}_{42}+\text{C}_{14}\text{H}_{30}
These reactions enhance the yield of high-value iso-alkanes for industrial applications .

Key Data Tables

Table 1 : Vaporization Enthalpies of n-Alkanes (298.15 K)

AlkaneΔlgHm(kJmol1)\Delta_{\text{lg}}H_m\,(\text{kJ}\cdot \text{mol}^{-1})
Octacosane141.9
Nonacosane147.0
This compound152.3

Table 2 : Hydrogenolysis Product Distribution for C₃₀H₆₂

CatalystTemperature (°C)Major Products (Carbon Number)
Ni/SiO₂300C₁, C₂₅
Ru/TiO₂200C₁, C₂₉

Scientific Research Applications

Chemical Properties and Background

Triacontane is characterized by its high melting point and stability, making it a valuable compound in multiple applications. It is primarily found in natural waxes and is known for its hydrophobic properties, which contribute to its utility in various industries. The compound can be synthesized through methods such as Kolbe electrolysis of palmitic acid or extracted from natural sources like plant waxes .

Scientific Research Applications

  • Analytical Chemistry
    • Gas Chromatography : this compound serves as a standard in gas chromatography due to its well-defined structure and stability. Its consistent properties make it ideal for calibrating analytical instruments .
    • High-Performance Thin Layer Chromatography (HPTLC) : A recent study developed a stability-indicating HPTLC method for estimating this compound alongside beta-sitosterol in plant extracts, demonstrating its role in quality control for herbal formulations .
  • Biological Research
    • Plant Metabolism : this compound has been studied for its role in plant cuticular waxes, which are essential for reducing water loss and protecting against environmental stressors. This property is particularly significant in agricultural research aimed at improving crop resilience .
    • Antimicrobial Activity : Research indicates that this compound may exhibit antibacterial properties, having been identified in essential oils of various plants that show activity against both Gram-positive and Gram-negative bacteria .
  • Pharmaceutical Applications
    • Drug Delivery Systems : The hydrophobic nature of this compound allows it to form stable complexes with drugs, making it a potential candidate for use in drug delivery systems .
    • Antitumor Agent : Preliminary studies suggest that this compound and its derivatives may have antitumor effects, warranting further investigation into their therapeutic potential .

Industrial Applications

  • Cosmetics and Personal Care
    • This compound is utilized in the formulation of cosmetic products due to its emollient properties, providing moisture retention and enhancing skin texture .
  • Lubricants and Coatings
    • The compound's hydrophobic characteristics make it suitable for use as a lubricant and in protective coatings, contributing to the durability and performance of various materials .
  • Thermal Energy Storage
    • This compound can act as a phase change material (PCM) in thermal energy storage systems, where it helps regulate temperature fluctuations by absorbing or releasing heat during phase transitions .

Case Study 1: HPTLC Method Development

A recent study focused on developing an HPTLC method to estimate this compound alongside beta-sitosterol from Ailanthus excelsa extracts. The method demonstrated excellent linearity and specificity, proving useful for routine quality control in pharmaceutical applications. The study highlighted the importance of using Design of Experiments (DoE) to optimize analytical methods .

FactorSaturation Time (min)Migration Distance (mm)Application Length (mm)Rf Value (this compound)Rf Value (Beta-Sitosterol)
1257060.890.67
2259080.870.68
3159080.560.48
..................

Case Study 2: Antimicrobial Properties

In another study, the essential oil from Gypsophila species containing this compound was evaluated for antimicrobial activity against various pathogens. The results indicated significant antibacterial effects, suggesting potential applications in developing natural antimicrobial agents .

Mechanism of Action

Triacontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it forms a protective barrier on plant surfaces, reducing water loss and providing resistance against pathogens. In industrial applications, its hydrophobic nature makes it an excellent lubricant and coating material .

Comparison with Similar Compounds

Comparison with Structural Analogs

Octacosane (C₂₈H₅₈)

  • Structural Differences : Octacosane has two fewer methylene (-CH₂-) groups than triacontane.
  • Biological Activity: this compound exhibits stronger cytotoxicity against B16F10-Nex2 melanoma cells (IC₅₀ = 20.9 µg/mL) compared to octacosane (IC₅₀ = 41.08 µg/mL) . Both induce apoptosis via morphological changes, but this compound’s longer chain may enhance membrane disruption efficiency .
  • Extraction Efficiency : In Quercus suber leaf wax, this compound dominates in n-hexane extracts (74% of alkanes), while octacosane is more abundant in dichloromethane .

Nonacosane (C₂₉H₆₀)

  • Ecological Role: Nonacosane is the predominant alkane in dichloromethane extracts of plant waxes (72% abundance), whereas this compound is less prevalent in such solvents .
  • Physical Properties: Nonacosane’s shorter chain results in a lower boiling point (~500 K) compared to this compound (531.70 K), influencing industrial applications like fuel processing .

Dothis compound (C₃₂H₆₆)

  • Phase Behavior : Dothis compound’s longer chain increases its phase transition temperature compared to this compound, making it more resistant to melting in waxy crude oil mixtures .
  • Industrial Relevance : Both alkanes contribute to the fluid-solid transition in petroleum, but this compound’s intermediate chain length balances viscosity and volatility better .

Physicochemical Properties Across Chain Lengths

Property Tetracosane (C₂₄H₅₀) This compound (C₃₀H₆₂) Hexathis compound (C₃₆H₇₄)
Boiling Point (K) ~490 531.70 ~570
Phase Transition (°C) 54 66 75
Abundance in Plants Low High (n-hexane) Rare
Cytotoxicity (IC₅₀)* N/A 20.9 µg/mL N/A

*Data from B16F10-Nex2 cell assays .

Functional Comparisons

Biomedical Relevance

  • Anti-inflammatory Activity : this compound in seagrass binds COX-2 catalytic residues (Tyr-385, Ser-530), mimicking diclofenac’s hydrogen-bonding patterns .
  • Antitumor Efficacy: Regional administration of this compound reduces subcutaneous melanoma growth, outperforming octacosane in vivo .

Biological Activity

Triacontane, a saturated hydrocarbon with the chemical formula C30H62\text{C}_{30}\text{H}_{62}, is part of the long-chain alkane family and has garnered attention for its potential biological activities. This article explores the various biological effects of this compound, including its antibacterial, antidiabetic, and antitumor properties, supported by case studies and research findings.

This compound is a long-chain alkane that consists of 30 carbon atoms. Its structure can be represented as follows:

CH3(CH2)28CH3\text{CH}_3(\text{CH}_2)_{28}\text{CH}_3

This linear structure contributes to its hydrophobic nature, influencing its interactions in biological systems.

1. Antibacterial Activity

This compound has shown promising antibacterial properties in various studies. A significant investigation highlighted its effectiveness against several pathogenic bacteria. In one study, this compound was isolated from a sample and exhibited an antibacterial activity percentage of 12.04% , indicating its potential as a natural antimicrobial agent .

Table 1: Antibacterial Activity of this compound

CompoundActivity TypePercentage Activity
This compoundAntibacterial12.04%

2. Antidiabetic Effects

Research indicates that this compound may possess antidiabetic properties. In a study involving the ethyl acetate extract of Enhalus acoroides, this compound was identified among other phytocompounds with notable health benefits, including potential antidiabetic effects . The mechanism through which this compound exerts these effects is still under investigation but may involve modulation of glucose metabolism.

3. Antitumor Activity

This compound has been explored for its antitumor activity, particularly in cancer treatment models. A study demonstrated the compound's effectiveness in inhibiting tumor growth in vivo using C57BL/6 mice models . The results suggest that this compound could be a valuable candidate for further research in oncological therapies.

Table 2: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AntibacterialInhibits growth of pathogenic bacteria
AntidiabeticModulates glucose metabolism
AntitumorInhibits tumor growth

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds, this compound was identified as a significant contributor to the overall antibacterial activity of an extract derived from marine sources. The extract was tested against common pathogens, and this compound's presence correlated with reduced bacterial viability .

Case Study 2: Antitumor Research

A controlled experiment evaluated the antitumor effects of this compound on C57BL/6 mice implanted with tumor cells. The results showed a marked reduction in tumor size compared to control groups, suggesting that this compound may interfere with cancer cell proliferation or induce apoptosis .

Q & A

Q. Basic: What experimental methods are recommended for determining the melting point and phase transitions of triacontane?

To accurately measure this compound’s melting point (Tfus = 338.9 ± 0.5 K) and phase transitions, differential scanning calorimetry (DSC) is the gold standard. Ensure calibration with reference standards (e.g., indium) and use heating rates ≤2°C/min to minimize thermal lag. This compound exhibits multiple crystalline phases (e.g., II → I transition at 335.25 K with ΔStrs = 111.8 J/mol·K), so repeated heating-cooling cycles are necessary to confirm reversibility and phase stability. Note discrepancies in reported Tfus values due to impurities or instrument calibration errors .

Q. Basic: How should researchers handle safety protocols for this compound in laboratory settings?

This compound requires standard organic compound precautions:

  • Ventilation : Use fume hoods to avoid inhalation of sublimed particles during heating.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (tested per NIOSH/EN 166 standards).
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose in sealed containers. Do not rinse into drains .

Q. Advanced: How can contradictory enthalpy of vaporization (ΔvapH) values for this compound be resolved?

Reported ΔvapH values range from 111.3 kJ/mol (at 510 K) to 164.5 kJ/mol (standard conditions). To reconcile discrepancies:

  • Method Validation : Compare techniques like correlation gas chromatography (CGC) vs. static vapor pressure measurements. CGC at 298.15 K yields ΔvapH = 152.3 kJ/mol, but extrapolation to higher temperatures may introduce errors .
  • Purity Assessment : Use gas chromatography-mass spectrometry (GC-MS) to verify sample purity (>98%), as impurities significantly alter vaporization behavior.
  • Pressure Calibration : Account for reduced-pressure boiling points (e.g., 531.7 K at 0.004 bar) when calculating thermodynamic parameters .

Q. Advanced: What experimental design principles apply to studying this compound’s oxidation kinetics in aerosols?

For heterogeneous oxidation studies (e.g., OH radical reactions):

  • Diffusion-Reaction Balance : Use compartmentalized models to simulate competitive diffusion and reaction rates. For example, this compound decay in semisolid aerosols shows stepwise degradation due to slow diffusion between layers, validated via simulated vs. experimental OH exposure curves .
  • Controlled Environment : Employ flow reactors with tunable humidity and OH radical fluxes (e.g., photolytic sources). Monitor product formation (e.g., aldehydes, ketones) via FTIR or HPLC-MS .

Q. Advanced: How can Design of Experiments (DoE) optimize this compound analysis in chromatographic separations?

For HPTLC quantification (e.g., with beta-sitosterol):

  • Critical Variables : Saturation time, migration distance, and application length (tested via Box-Behnken design).
  • Response Optimization : Target Rf values of this compound (Y1) and beta-sitosterol (Y2) to achieve baseline separation. Statistical analysis (ANOVA) identifies significant factors, reducing trial numbers while maximizing resolution .

Q. Basic: What spectroscopic techniques are suitable for this compound characterization?

  • FTIR : Identify C-H stretching (2800–3000 cm<sup>−1</sup>) and CH2 bending (1465 cm<sup>−1</sup>).
  • NMR : <sup>13</sup>C NMR resolves methylene (δ 22–34 ppm) and terminal methyl (δ 14 ppm) signals.
  • XRD : Confirm crystalline phase transitions (e.g., hexagonal vs. orthorhombic packing) using Bragg’s law .

Q. Advanced: How do polymorphic phase transitions in this compound impact material science applications?

This compound’s solid-solid transitions (e.g., II → I at 335.25 K) influence thermal energy storage efficiency. To study:

  • In Situ Analysis : Use synchrotron XRD or Raman spectroscopy during heating to track structural changes.
  • Kinetic Modeling : Apply Avrami equations to phase transition rates, noting hysteresis effects during cooling .

Q. Basic: What are best practices for ensuring reproducibility in this compound synthesis?

  • Purification : Recrystallize from hot toluene/ethanol mixtures (1:3 v/v) to achieve ≥98% purity (verified via GC).
  • Documentation : Report solvent grades, cooling rates, and filtration methods, as these affect crystal size and purity .

Q. Advanced: How can computational methods predict this compound’s thermodynamic properties?

  • Molecular Dynamics (MD) : Simulate vaporization enthalpies using force fields (e.g., TraPPE) validated against experimental ΔvapH.
  • Group Contribution Models : Estimate boiling points (Tboil = 722.9 K) via Joback-Reid method, adjusting for long-chain nonideality .

Q. Advanced: What statistical approaches address variability in this compound phase transition data?

For conflicting entropy values (e.g., ΔStrs = 109.8 vs. 111.8 J/mol·K):

  • Meta-Analysis : Pool data from 19+ studies, weighting by measurement precision (e.g., DSC vs. adiabatic calorimetry).
  • Error Propagation : Calculate combined uncertainties using ISO guidelines, emphasizing systematic errors in temperature calibration .

Properties

IUPAC Name

triacontane
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InChI

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
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InChI Key

JXTPJDDICSTXJX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C30H62
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DSSTOX Substance ID

DTXSID0060935
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Molecular Weight

422.8 g/mol
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Physical Description

Aliphatic hydrocarbon waxy solid., Waxy solid; [CAMEO] White flakes; [Acros Organics MSDS]
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Boiling Point

841.5 °F at 760 mmHg (NTP, 1992), 451 °C
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Solubility

Insoluble in water, Soluble in ether; slightly soluble in ethanol; very soluble in benzene
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Density

0.775 at 172 °F (NTP, 1992) - Less dense than water; will float, 0.8097 g/cu cm at 20 °C
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Vapor Pressure

2.73X10-11 mm Hg at 25 °C (extrapolated)
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Color/Form

Orthorhombic crystals from ether, benzene

CAS No.

638-68-6
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Melting Point

150.4 °F (NTP, 1992), 65.9 °C
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